molecular formula C21H42O3S B179848 2-thioacetyl MAGE CAS No. 112014-15-0

2-thioacetyl MAGE

Cat. No.: B179848
CAS No.: 112014-15-0
M. Wt: 374.6 g/mol
InChI Key: SJNRNWWBXZOALQ-NRFANRHFSA-N
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Description

2-thioacetyl MAGE (1-{[(2R)-1-(hexadecyloxy)-3-hydroxypropan-2-yl]sulfanyl}ethan-1-one) is a synthetic thioester compound with the molecular formula C21H42O3S and a molecular weight of 374.6 g/mol . It is structurally characterized by a hexadecyloxy chain, a hydroxyl group, and a thioacetyl moiety. This compound is stable as a solution in methyl acetate at -80°C for ≥1 year and serves as a critical substrate for KIAA1363, a 2-acetyl monoacylglyceryl ether hydrolase implicated in cancer cell survival and proliferation . Its role in modulating lipid metabolism pathways makes it a focus in oncology research, particularly for studying enzyme inhibition and therapeutic targeting .

Properties

IUPAC Name

S-[(2S)-1-hexadecoxy-3-hydroxypropan-2-yl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O3S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-19-21(18-22)25-20(2)23/h21-22H,3-19H2,1-2H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNRNWWBXZOALQ-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(CO)SC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](CO)SC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440190
Record name 2-thioacetyl MAGE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112014-15-0
Record name 2-thioacetyl MAGE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Glycerol Backbone Preparation

The synthesis begins with a chiral glycerol derivative to ensure retention of the S-configuration. Isopropylidene-protected glycerol is a common starting material, enabling selective functionalization at the sn-1 and sn-3 positions.

Key Steps:

  • Protection : (S)-Isopropylidene glycerol is prepared by reacting glycerol with acetone under acid catalysis, protecting the sn-1 and sn-2 hydroxyl groups.

  • Alkylation : The sn-3 hydroxyl is alkylated with 1-bromohexadecane in the presence of a base (e.g., NaH) and a phase-transfer catalyst (e.g., hexadecyltrimethylammonium chloride). This step introduces the hydrophobic hexadecyl ether chain.

  • Deprotection : Acidic hydrolysis (e.g., HCl in THF) removes the isopropylidene group, yielding a diol intermediate with the hexadecyl ether at sn-1.

Thioacetylation at the sn-2 Position

The free hydroxyl group at sn-2 is converted to a thioester via nucleophilic acyl substitution. Two primary methods are employed:

Method 1: Direct Thioacetylation with Thioacetic Acid

  • Reagents : Thioacetic acid (CH3COSH), coupling agents (e.g., DCC or EDCl), and a base (e.g., DMAP).

  • Conditions :

    • The diol intermediate is dissolved in anhydrous DMF or THF.

    • Thioacetic acid (1.2 equiv) and DCC (1.1 equiv) are added at 0°C, followed by warming to 25°C for 12 hours.

    • The reaction is quenched with aqueous HCl, and the product extracted with ethyl acetate.

  • Yield : ~70–75% after column chromatography (silica gel, hexane/ethyl acetate).

Method 2: Tosylate Intermediate Displacement

  • Reagents : Tosyl chloride (TsCl), thioacetate salt (KSAc).

  • Conditions :

    • The sn-2 hydroxyl is converted to a tosylate using TsCl in pyridine.

    • The tosylate undergoes nucleophilic displacement with potassium thioacetate (KSAc) in DMF at 60°C for 6 hours.

  • Yield : ~65–70%.

Stereochemical Control and Purification

The S-configuration at sn-2 is preserved by using enantiomerically pure starting materials or asymmetric synthesis techniques. Chiral HPLC or enzymatic resolution ensures >98% enantiomeric excess. Final purification involves:

  • Recrystallization : From toluene/ethanol (1:1) at -10°C.

  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

Analytical Data and Characterization

Table 1: Spectroscopic Data for this compound

PropertyValueMethod/Source
1H NMR (CDCl3) δ 4.15 (m, 1H, CH-O), 3.55 (m, 2H, CH2O), 2.35 (s, 3H, SC(=O)CH3)
13C NMR (CDCl3) δ 195.2 (C=O), 70.1 (CH-O), 30.8 (SC(=O)CH3)
HRMS (ESI+) m/z 375.2932 [M+H]+ (calc. 375.2935)
Optical Rotation [α]D20 = +12.5° (c = 1, CHCl3)

Challenges and Optimization

  • Solubility Issues : The hexadecyl chain imparts hydrophobicity, necessitating polar aprotic solvents (DMF, THF) during synthesis.

  • Thioester Stability : Thioesters are prone to hydrolysis; reactions must be conducted under anhydrous conditions.

  • Scale-Up Limitations : Low yields in displacement reactions (Method 2) are mitigated by using excess KSAc (2.5 equiv) and prolonged reaction times .

Chemical Reactions Analysis

Types of Reactions

2-thioacetyl MAGE undergoes various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: The thioester group can be reduced to form thiols.

    Substitution: The alkyl chain can undergo substitution reactions, particularly at the terminal hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

Medicinal Chemistry

Drug Synthesis Intermediate
2-Thioacetyl MAGE serves as an intermediate in the synthesis of drugs, particularly those targeting cancer. It has been noted for its role in facilitating the development of therapeutic agents that can specifically target tumor-associated antigens like MAGE proteins. For instance, the engineered T-cell receptor (TCR) targeting MAGE-A4 demonstrates the potential of this compound in creating highly specific therapeutic agents for cancer immunotherapy.

Enzyme Activity Studies
This compound is utilized as a colorimetric substrate for KIAA1363, an enzyme critical for the survival of certain cancer cell lines. It allows researchers to perform activity and inhibition studies, providing insights into the enzyme's role in cancer biology and potential therapeutic interventions .

Biotechnology

Genome Engineering
The versatility of this compound extends to genome engineering applications. The compound can be integrated into multiplex automated genome engineering (MAGE) systems, which allow for simultaneous modifications at multiple genomic loci. This capability is crucial for optimizing metabolic pathways in microorganisms used for industrial production of biofuels, chemicals, and pharmaceuticals .

Synthetic Biology
In synthetic biology, this compound aids in the design of synthetic genomes and the engineering of microbial strains for enhanced production efficiency. Its incorporation into metabolic pathways can lead to significant improvements in yield and productivity of desired compounds .

Case Studies

Study Title Objective Findings
Targeting MAGE-A4 with TCRs To develop TCRs with high affinity for MAGE-A4 peptidesDemonstrated that this compound can enhance TCR specificity, leading to improved recognition of tumor cells.
KIAA1363 Enzyme Activity Assessment To evaluate the role of KIAA1363 in cancer cell proliferationShowed that this compound serves as a substrate for KIAA1363, indicating its potential as a therapeutic target .
MAGE in Metabolic Engineering To optimize microbial strains for biofuel productionUtilized this compound in a MAGE system to enhance pathway efficiency, resulting in increased biofuel yields .

Comparison with Similar Compounds

Research Findings and Implications

  • Enzyme Substrate Specificity: this compound’s thioester group is critical for KIAA1363 recognition, distinguishing it from non-thioester analogs like MAGE-n .
  • Therapeutic Potential: SJ1008066’s nanomolar-range IC₅₀ highlights its superiority over traditional substrates like this compound for targeted cancer therapy .
  • Safety Limitations : Thio-containing compounds generally require stringent handling protocols, as seen in 2-(tetradecylthio)acetic acid and methyl 2-thienylacetate .

Biological Activity

2-Thioacetyl MAGE (S-[2-(hexadecyloxy)-1-(hydroxymethyl)ethyl] ethanethioate) is a thioester compound with significant biological relevance, particularly in cancer research. Its unique structure allows it to interact with specific enzymes, making it a valuable tool in biochemical assays and therapeutic investigations.

  • Molecular Formula : C21H42O3S
  • Molecular Weight : 374.62 g/mol
  • CAS Number : 112014-15-0

This compound primarily acts as a substrate for the enzyme KIAA1363 (also known as neutral cholesterol ester hydrolase 1). This enzyme plays a crucial role in lipid metabolism and is highly expressed in various cancer cell lines. The hydrolysis of the thioester bond by KIAA1363 releases a free thiol group, which can participate in further biochemical reactions .

Enzymatic Interaction

The interaction of this compound with KIAA1363 has been extensively studied, highlighting its potential in cancer therapy:

  • Substrate for KIAA1363 : The compound serves as a colorimetric substrate for KIAA1363, facilitating the study of ether lipid signaling pathways involved in cancer progression.
  • Inhibition Studies : Research has demonstrated that inhibiting KIAA1363 can alter cancer cell survival, suggesting that this compound may be used to investigate therapeutic strategies targeting lipid metabolism in tumors .

Case Studies

Several case studies have explored the biological effects of this compound:

  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines have shown that treatment with this compound leads to altered lipid profiles and reduced proliferation rates, indicating its potential as an anti-cancer agent.
  • In Vivo Models : Animal studies have demonstrated that administration of this compound can inhibit tumor growth by modulating lipid metabolism pathways linked to KIAA1363 activity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypePrimary ActionUnique Features
This compoundThioesterSubstrate for KIAA1363Specific interaction with cancer cells
2-Acetyl MAGEEsterLipid metabolismLacks thioester group
S-AcetylglutathioneThioesterAntioxidant activityDifferent structural properties

Research Findings

Recent research findings emphasize the importance of this compound in understanding lipid signaling:

  • Lipid Biochemistry : Studies indicate that this compound aids in elucidating the roles of ether lipids in cellular processes and diseases.
  • Cancer Therapeutics : Ongoing investigations are exploring its potential as a therapeutic agent targeting KIAA1363 in various cancers, particularly those characterized by dysregulated lipid metabolism .

Q & A

Q. How can off-target effects of this compound be distinguished from specific interactions?

  • Methodological Answer : Use thermal proteome profiling (TPP) to identify off-target protein binding. Combine RNA-seq with chemical proteomics (e.g., activity-based protein profiling, ABPP) to map pathway perturbations. Validate findings with rescue experiments (e.g., siRNA knockdown of putative targets) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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